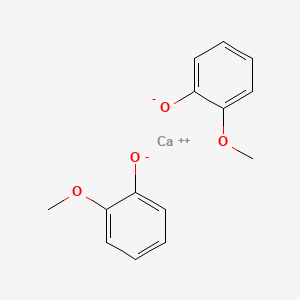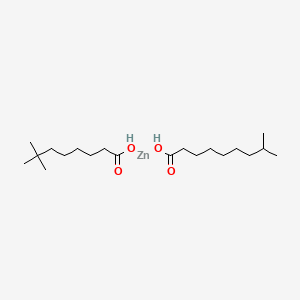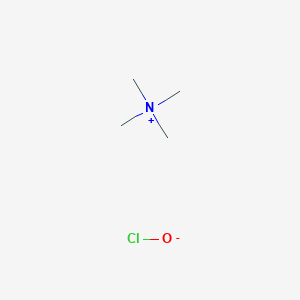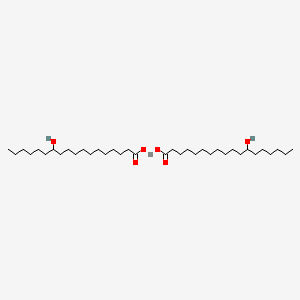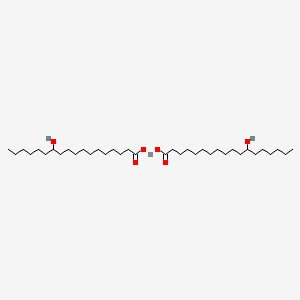
Ethyl 5-cyano-2-(hydroxyimino)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-cyano-2-(hydroxyimino)pentanoate is a chemical compound known for its applications in various fields, including organic synthesis and pharmaceutical research. It is characterized by its molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol. This compound is often used as an intermediate in the synthesis of more complex molecules due to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 5-cyano-2-(hydroxyimino)pentanoate can be synthesized through the reaction of ethyl cyanoacetate with nitrous acid. The reaction typically involves the use of sodium nitrite and acetic acid to generate nitrous acid in situ. The reaction is carried out at a controlled pH of around 4.5 to prevent rapid hydrolysis of the ester. The product can be purified by recrystallization from ethanol or ethyl acetate .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of buffered phosphoric acid can further enhance the yield, making the process more efficient for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-cyano-2-(hydroxyimino)pentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitriles and oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5-cyano-2-(hydroxyimino)pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of various drugs, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of ethyl 5-cyano-2-(hydroxyimino)pentanoate involves its reactivity as an oxime ester. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets include enzymes and receptors that interact with its oxime and cyano groups. The pathways involved often include nucleophilic addition and substitution reactions, which are crucial in the formation of more complex structures .
Comparaison Avec Des Composés Similaires
Ethyl 5-cyano-2-(hydroxyimino)pentanoate can be compared with other similar compounds such as:
Ethyl cyanoacetate: Similar in structure but lacks the oxime group, making it less reactive in certain reactions.
Ethyl 2-cyano-2-(hydroxyimino)acetate:
Ethyl isonitrosocyanoacetate: Another similar compound used in organic synthesis with different reactivity profiles.
The uniqueness of this compound lies in its combination of the cyano and oxime groups, which provide a versatile platform for various chemical transformations .
Propriétés
Numéro CAS |
6976-79-0 |
|---|---|
Formule moléculaire |
C8H12N2O3 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
ethyl (2Z)-5-cyano-2-hydroxyiminopentanoate |
InChI |
InChI=1S/C8H12N2O3/c1-2-13-8(11)7(10-12)5-3-4-6-9/h12H,2-5H2,1H3/b10-7- |
Clé InChI |
JRPBGKUSZOBYTA-YFHOEESVSA-N |
SMILES isomérique |
CCOC(=O)/C(=N\O)/CCCC#N |
SMILES canonique |
CCOC(=O)C(=NO)CCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


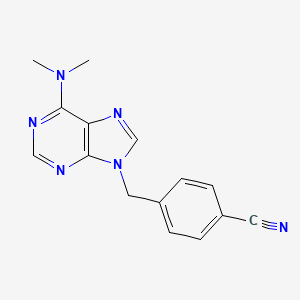
![Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate](/img/structure/B12662011.png)
